molecular formula C83H117N23O18S2 B605503 Compstatin 40 CAS No. 1427001-89-5

Compstatin 40

カタログ番号: B605503
CAS番号: 1427001-89-5
分子量: 1789.1 g/mol
InChIキー: MUSGYEMSJUFFHT-UWABRSFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMY-101は、補体の主要な成分であるC3の阻害剤として知られているコンスタチンの環状ペプチド類似体です。 この化合物は、特に全身性高炎症を伴う重症COVID-19肺炎モデルにおいて、有望な抗炎症作用を示しています . AMY-101の分子式はC83H117N23O18S2であり、分子量は1789.11です .

化学反応の分析

AMY-101は、合成中に主にペプチド結合形成と環化反応を起こします。標準的な条件下では、酸化、還元、または置換反応を起こすことは通常ありません。 これらの反応から生成される主な生成物は、AMY-101の環状ペプチド構造です .

科学研究への応用

AMY-101は、幅広い科学研究への応用があります。化学分野では、ペプチド合成と環化反応を研究するためのモデル化合物として使用されます。 生物学および医学分野では、AMY-101は、重症COVID-19肺炎、歯周炎、歯肉炎などの補体媒介性疾患における潜在的な治療効果について研究されています . これらの疾患において、炎症を軽減し、臨床転帰を改善する有望な結果が得られています . 産業分野では、AMY-101は、新しい抗炎症薬の開発と補体系の研究ツールとして使用されます .

科学的研究の応用

Autoimmune Disorders

Cp40 has shown promise in treating autoimmune conditions by inhibiting complement-mediated damage. In studies involving autoimmune hemolytic anemia (AIHA), Cp40 effectively prevented complement-mediated hemolysis of red blood cells opsonized with patient sera. This suggests that Cp40 could serve as a therapeutic agent in managing AIHA and similar disorders .

Transplantation

In kidney transplantation models, Cp40 has been demonstrated to prolong allograft survival by preventing acute antibody-mediated rejection. It reduces C3 deposition on graft tissues and attenuates immune cell activation. These findings indicate its potential as a therapeutic strategy to enhance transplant outcomes in sensitized patients .

Periodontal Disease

Recent research has explored the application of Cp40 in periodontal disease management. Due to its ability to modulate inflammatory responses, Cp40 may help reduce tissue destruction associated with periodontitis by inhibiting complement activation at the site of inflammation .

Acute Respiratory Distress Syndrome (ARDS)

This compound is currently being investigated for its efficacy in ARDS, particularly in the context of COVID-19. By targeting complement activation, it may mitigate lung injury and improve clinical outcomes in affected patients .

Case Study: Autoimmune Hemolytic Anemia

In a controlled study involving patients with AIHA, Cp40 was administered to evaluate its effects on complement deposition and red blood cell survival. Results indicated significant inhibition of C3b deposition on red blood cells and reduced hemolysis compared to control treatments . This study highlights Cp40's potential as a targeted therapy for managing autoimmune hemolytic conditions.

Case Study: Kidney Transplantation

A non-human primate model demonstrated that repeated dosing of Cp40 could achieve sustained C3 inhibition, leading to improved graft survival rates in sensitized recipients. The study reported reduced immune cell activation and prolonged allograft function, suggesting that Cp40 could be an effective adjunct therapy in transplantation protocols .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Autoimmune DisordersInhibits complement-mediated damageEffective in preventing hemolysis in AIHA models
TransplantationPrevents acute antibody-mediated rejectionProlongs allograft survival in sensitized models
Periodontal DiseaseModulates inflammatory responsesPotential to reduce tissue destruction
Acute Respiratory Distress SyndromeMitigates lung injury through complement inhibitionUnder investigation for COVID-19-related ARDS

作用機序

AMY-101は、補体の主要な成分であるC3を阻害することによって作用を発揮します。この阻害は、免疫応答の重要な部分である補体カスケードの活性化を防ぎます。 C3をブロックすることにより、AMY-101は炎症を軽減し、過剰な補体活性化によって引き起こされる組織損傷を防ぎます . AMY-101の分子標的は、C3タンパク質とその活性化産物(C3aやC3bなど)です .

生物活性

Compstatin 40 (Cp40) is a second-generation analog of the original compstatin peptide, designed to inhibit complement activation by targeting the central component C3. This cyclic peptide, consisting of 14 amino acids, has shown significant promise in various therapeutic applications, particularly in conditions characterized by complement dysregulation, such as C3 glomerulopathy (C3G) and autoimmune hemolytic anemia (AIHA). This article reviews the biological activity of Cp40, detailing its mechanisms of action, efficacy in clinical studies, and potential applications.

Cp40 operates by binding selectively to C3 and C3b, thereby preventing their conversion into active components that mediate complement activation. The binding affinity of Cp40 for human C3 is approximately 6,000 times greater than that of its predecessor compstatin, which enhances its inhibitory potency and extends its in vivo half-life to about 12 hours after a single intravenous injection .

The structural studies indicate that Cp40 binds to the MG4/MG5 region of C3, inhibiting the formation of C3 convertases and preventing the downstream effects of complement activation such as opsonization and membrane attack complex (MAC) formation . This mechanism is crucial in diseases where uncontrolled complement activation leads to tissue damage.

C3 Glomerulopathy

C3G encompasses a spectrum of rare renal diseases caused by dysregulation of the alternative complement pathway. In vitro studies demonstrated that Cp40 effectively inhibits complement-mediated lysis of sheep erythrocytes in sera from C3G patients. It also prevents dysregulation caused by patient-derived autoantibodies targeting C3 and C5 convertases .

Table 1: In Vitro Efficacy of Cp40 in C3G Models

StudyAssay TypeOutcome
Qu et al. (2015)Hemolytic assayPrevented lysis in patient sera
Maekawa et al. (2014)Complement activation assayInhibited dysregulation induced by autoantibodies
Risitano et al. (2014)Cell lysis assayReduced complement-mediated cell damage

Autoimmune Hemolytic Anemia

In AIHA models, Cp40 has been shown to prevent C3b deposition on red blood cells opsonized with sera from patients with positive direct antiglobulin tests (DAT). This suggests its potential to block both extra- and intravascular hemolysis .

Table 2: Effects of Cp40 in AIHA Studies

StudyAssay TypeOutcome
Recent Study (2020)RBC opsonization assayPrevented MAC formation
Comparative StudyIn vivo modelReduced hemolysis rates

Structural Insights and Development

Recent structure-activity relationship (SAR) studies have elucidated key determinants for Cp40's binding affinity and selectivity. The incorporation of specific amino acid modifications has further enhanced its solubility and binding characteristics . For instance, PEGylation strategies have been employed to improve plasma residence time while maintaining inhibitory activity against complement pathways.

Case Studies and Clinical Applications

Cp40 has undergone evaluation in several clinical contexts:

  • Kidney Transplantation : In non-human primate models, Cp40 demonstrated a capacity to prevent acute antibody-mediated rejection by reducing C3 deposition on grafts and attenuating immune cell activation .
  • Chronic Dosing Regimens : Studies have shown that repeated subcutaneous dosing can achieve sustained pharmacological effects, indicating its feasibility for chronic treatment applications .

特性

IUPAC Name

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H117N23O18S2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSGYEMSJUFFHT-UWABRSFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H117N23O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1789.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427001-89-5
Record name AMY-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427001895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMY-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4DFR9BX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。